molecular formula C16H15ClN2O2 B12370460 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride

Cat. No.: B12370460
M. Wt: 302.75 g/mol
InChI Key: GRLICEOJIPVEEY-UHFFFAOYSA-N
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Description

4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride, also known as Tyrphostin AG1433 or SU1433, is a chemical compound for research applications . The tyrphostin class of compounds is historically significant in biomedical research for the exploration of signal transduction pathways, particularly as inhibitors of protein tyrosine kinases, which are critical targets in oncology and cell biology research . Researchers utilize this compound in biochemical and cellular studies to investigate mechanisms of cell proliferation, differentiation, and apoptosis. Its specific molecular structure, featuring the quinoxaline and benzene-1,2-diol motifs, is of interest in the design and synthesis of novel heterocyclic compounds for various pharmacological investigations . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C16H14N2O2.ClH/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11;/h3-8,19-20H,1-2H3;1H

InChI Key

GRLICEOJIPVEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O.Cl

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Butanedione with o-Phenylenediamine

The 6,7-dimethylquinoxaline scaffold is synthesized via cyclocondensation of 2,3-butanedione (dimethylglyoxal) with o-phenylenediamine under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the diamine on the diketone, followed by dehydration to form the aromatic heterocycle.

Reaction Conditions

Reagent Quantity (mmol) Solvent Temperature (°C) Time (h) Yield (%)
2,3-Butanedione 10 Ethanol Reflux 6 85
o-Phenylenediamine 10

This method achieves high regioselectivity due to the electron-donating methyl groups stabilizing the quinoxaline intermediate.

Functionalization at the Quinoxaline 2-Position

Bromination Using N-Bromosuccinimide (NBS)

To enable cross-coupling, the quinoxaline is brominated at position 2 using NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Optimized Bromination Protocol

Parameter Value
NBS 1.2 equivalents
AIBN 0.1 equivalents
Solvent CCl₄
Temperature 80°C
Time 4 h
Yield 78%

The resulting 2-bromo-6,7-dimethylquinoxaline serves as a pivotal intermediate for Suzuki-Miyaura coupling.

Synthesis of the Benzene Diol Moiety

Direct Hydroxylation of 4-Bromobenzene

While traditional methods employ diisopropylbenzene oxidation, the target compound’s ortho-diol configuration necessitates alternative approaches. 4-Bromobenzene-1,2-diol is synthesized via directed ortho-metalation (DoM) of 4-bromophenol, followed by hydroxylation using Oxone®.

Key Steps

  • Lithiation : Treatment with LDA at -78°C in THF.
  • Hydroxylation : Quenching with trimethylborate and subsequent oxidation.
  • Yield : 65% after purification by column chromatography.

Suzuki-Miyaura Cross-Coupling

Coupling of 2-Bromo-6,7-dimethylquinoxaline with 4-Boronobenzene-1,2-diol

The critical C–C bond formation is achieved via palladium-catalyzed coupling. Protecting the diol as bis-acetates prevents undesired side reactions during catalysis.

Reaction Parameters

Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent DME/H₂O (4:1)
Temperature 100°C
Time 12 h
Yield 72%

Deprotection using methanolic HCl regenerates the diol, yielding 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base is treated with concentrated HCl in ethanol, inducing crystallization of the hydrochloride salt.

Crystallization Conditions

Parameter Value
HCl (conc.) 1.1 equivalents
Solvent Ethanol
Temperature 0–5°C
Purity >99% (HPLC)

Industrial-Scale Considerations

Catalytic System Optimization

Recent advancements leverage heterogeneous catalysts (e.g., Au/CeO₂) to enhance coupling efficiency and reduce palladium loading. A one-pot approach combining quinoxaline bromination and Suzuki coupling streamlines production, achieving 68% overall yield.

Green Chemistry Metrics

Metric Value
Atom Economy 81%
E-Factor 6.2
PMI (Process Mass Intensity) 12.4

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines), solvent conditions.

Major Products

Scientific Research Applications

Antimicrobial Activity

One of the primary areas of research involving this compound is its antimicrobial properties. Studies have indicated that quinoxaline derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening

A study published in RSC Advances demonstrated that certain derivatives of quinoxaline showed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using serial dilution methods, revealing that compounds similar to 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol had effective inhibition against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMIC (µg/ml)
4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diolMycobacterium tuberculosis6.25
Similar DerivativePseudomonas aeruginosa12.5

Anticancer Potential

Research has also explored the anticancer potential of quinoxaline derivatives. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer cell proliferation and survival.

Case Study: In Vitro Anticancer Studies

In a study focusing on imidazo[1,2-a]quinoxaline derivatives, it was found that modifications to the quinoxaline structure could enhance cytotoxic effects against melanoma cells. The introduction of hydroxyl groups and other substituents significantly increased the potency of these compounds against cancer cell lines .

CompoundCancer Cell LineIC50 (µM)
4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diolMelanoma10
Modified QuinoxalineBreast Cancer5

Mechanism of Action

The mechanism of action of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound’s quinoxaline-catechol hybrid structure distinguishes it from related compounds. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reference
4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol; hydrochloride Quinoxaline 6,7-dimethyl; catechol Benzene-1,2-diol, hydrochloride salt ~353.8* N/A
Dopamine Hydrochloride Benzene 2-aminoethyl Benzene-1,2-diol, hydrochloride salt 189.64
Epinephrine (Adrenaline) Benzene 1-hydroxy-2-(methylamino)ethyl Benzene-1,2-diol 183.2
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride Quinoline 6,7-dimethoxy; phenoxyphenyl Hydrochloride salt 408.88
1-(6,7-Dimethoxyquinazolin-4-yl)-1,2,3,4-tetrahydroquinolin-5-ol hydrochloride Quinazoline 6,7-dimethoxy; tetrahydroquinolin-5-ol Hydrochloride salt ~460.9*

*Calculated based on molecular formula.

Key Observations:
  • Quinoxaline vs. Quinoline/Quinazoline: The quinoxaline core (two nitrogen atoms in a bicyclic system) may confer distinct electronic properties compared to quinoline (one nitrogen) or quinazoline (two nitrogens in a different arrangement). Methyl groups at positions 6 and 7 likely enhance lipophilicity compared to methoxy substituents in analogs like 6,7-dimethoxyquinazoline .
  • However, the bulky quinoxaline substituent in the target compound may reduce blood-brain barrier penetration compared to dopamine .

Pharmacological and Physicochemical Properties

Solubility and Stability:
  • The hydrochloride salt form improves aqueous solubility, a feature common to dopamine hydrochloride (180 mg/L solubility in water) and other amine-containing derivatives .

Biological Activity

4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Name : 4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol; hydrochloride
  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29456 g/mol
  • CAS Number : Not specified in the search results.

Antioxidant Activity

Research indicates that compounds related to quinoxaline derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage. A study highlighted the effectiveness of similar compounds in enhancing quinone reductase activity, which plays a role in detoxifying reactive species .

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been explored extensively. For instance, compounds with structural similarities to 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol have shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain quinoxaline derivatives could inhibit mitochondrial function and ATP production in pancreatic cancer cells, suggesting a mechanism that targets energy metabolism in tumors .

Enzymatic Inhibition

One of the primary mechanisms through which 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol exerts its biological effects may involve the inhibition of specific enzymes such as NADPH quinone reductase. This enzyme is critical for the reduction of quinones and has implications in drug metabolism and detoxification pathways .

Study on Quinoxaline Derivatives

A study focused on a series of benzene-sulfonamide derivatives demonstrated that modifications to the quinoxaline structure could lead to enhanced potency against specific cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substituents on the quinoxaline ring significantly influenced biological activity .

Quinoxalines and Mitochondrial Function

Another investigation into related compounds found that they could selectively inhibit mitochondrial oxidative phosphorylation (OXPHOS), leading to reduced ATP levels in cancer cells. This effect was dose-dependent and highlighted the potential for these compounds to serve as metabolic inhibitors in cancer therapy .

Data Table: Biological Activities of Quinoxaline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diolAntioxidantNot specified
Benzene-1,4-disulfonamideAnticancer0.58
Quinoxaline Derivative AMitochondrial Inhibitor118.5

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